molecular formula C11H17N3O B8537409 1-Cyclohexylcarbamoyl-2-methylimidazole

1-Cyclohexylcarbamoyl-2-methylimidazole

Cat. No.: B8537409
M. Wt: 207.27 g/mol
InChI Key: TXPVORFGFYALRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexylcarbamoyl-2-methylimidazole is a substituted imidazole derivative characterized by a cyclohexylcarbamoyl group (-CONHC6H11) at the 1-position and a methyl group (-CH3) at the 2-position of the imidazole ring. The compound’s structure combines lipophilic (cyclohexyl) and hydrogen-bonding (carbamoyl) functionalities, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-cyclohexyl-2-methylimidazole-1-carboxamide

InChI

InChI=1S/C11H17N3O/c1-9-12-7-8-14(9)11(15)13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15)

InChI Key

TXPVORFGFYALRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic Acid

The closest structurally related compound in the provided evidence is 1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid . Key differences and similarities are outlined below:

Property 1-Cyclohexylcarbamoyl-2-methylimidazole 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic Acid
Core Structure Imidazole ring Benzoimidazole (fused benzene-imidazole ring)
Substituents 1: Cyclohexylcarbamoyl; 2: Methyl 1: Cyclohexyl; 2: Furan-3-yl; 5: Carboxylic acid
Hydrogen-Bonding Capacity Carbamoyl (NH donor, carbonyl acceptor) Carboxylic acid (O–H donor), imidazole N (acceptor)
Synthesis Method Not reported Dissolved in CH2Cl2–DMSO (9:1), slow evaporation at 273 K
Crystallinity Not reported Forms colorless blocks; chains via O–H⋯N hydrogen bonds along the b-axis

Functional Group Impact

  • Carbamoyl vs. Carboxylic Acid : The carbamoyl group in the target compound is less acidic (pKa ~15–20) compared to the carboxylic acid (pKa ~4–5) in the analog. This difference impacts solubility (e.g., carbamoyl derivatives are typically less water-soluble) and hydrogen-bonding networks .
  • Methyl vs.

Hydrogen-Bonding and Crystal Packing

The analog forms infinite chains via O2–H2⋯N2 and O4–H4⋯N4 interactions (symmetry codes: -x+1, y+½, -z+1 and -x, y+½, -z), driven by its carboxylic acid and imidazole N atoms .

Solubility and Stability

  • The analog’s solubility in DMSO/CH2Cl2 suggests moderate polarity, while the target compound’s methyl and carbamoyl groups likely enhance lipophilicity.

Research Findings and Implications

  • Crystallization Behavior : The analog’s hydrogen-bonded chains highlight the role of polar substituents in directing crystal growth. For the target compound, carbamoyl-driven interactions may favor layered or helical packing motifs.
  • Synthetic Challenges : The analog’s use of DMSO/CH2Cl2 and slow evaporation underscores the importance of solvent polarity in crystallizing substituted imidazoles. The target compound may require tailored solvent systems to avoid carbamoyl hydrolysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.